molecular formula C48H54N10O10 B1437056 H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe CAS No. 50572-79-7

H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe

Cat. No.: B1437056
CAS No.: 50572-79-7
M. Wt: 931 g/mol
InChI Key: AMGPHHBMTKEMRD-IDNKWEKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe is a synthetic polypeptide composed of phenylalanine, glycine, histidine, para-nitrophenylalanine, phenylalanine, alanine, and phenylalanine residues. This compound is commonly used as a biochemical reaction reagent and can be hydrolyzed by enzymes such as pepsin and rennin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing peptide chain using coupling reagents like HBTU or DIC.

    Deprotection: The temporary protecting groups on the amino acids are removed using TFA.

    Cleavage: The completed peptide is cleaved from the resin and purified using HPLC.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Pepsin or rennin in an acidic buffer (pH 2-4).

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like sodium borohydride.

Major Products

    Hydrolysis: Smaller peptide fragments.

    Oxidation: Nitro group conversion to nitroso or amino groups.

    Reduction: Conversion of nitro group to amino group.

Scientific Research Applications

H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe is widely used in scientific research:

Mechanism of Action

The mechanism of action of H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe involves its hydrolysis by enzymes like pepsin and rennin. These enzymes cleave the peptide bonds at specific sites, resulting in smaller peptide fragments. The molecular targets are the peptide bonds adjacent to aromatic and hydrophobic amino acids .

Comparison with Similar Compounds

Similar Compounds

    H-Phe-Gly-His-Phe-Phe-Ala-Phe-OMe: Lacks the para-nitro group, making it less reactive in redox reactions.

    H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OH: The carboxyl group is not methylated, affecting its solubility and reactivity.

Uniqueness

H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe is unique due to the presence of the para-nitro group, which allows for additional chemical modifications and reactions. This makes it a versatile reagent in biochemical assays and research .

Properties

IUPAC Name

methyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H54N10O10/c1-30(43(60)57-41(48(65)68-2)25-33-16-10-5-11-17-33)53-45(62)38(23-32-14-8-4-9-15-32)55-46(63)39(24-34-18-20-36(21-19-34)58(66)67)56-47(64)40(26-35-27-50-29-52-35)54-42(59)28-51-44(61)37(49)22-31-12-6-3-7-13-31/h3-21,27,29-30,37-41H,22-26,28,49H2,1-2H3,(H,50,52)(H,51,61)(H,53,62)(H,54,59)(H,55,63)(H,56,64)(H,57,60)/t30-,37-,38-,39-,40-,41-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGPHHBMTKEMRD-IDNKWEKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C(CC4=CN=CN4)NC(=O)CNC(=O)C(CC5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)[C@H](CC4=CN=CN4)NC(=O)CNC(=O)[C@H](CC5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H54N10O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80658528
Record name Methyl L-phenylalanylglycyl-L-histidyl-4-nitro-L-phenylalanyl-L-phenylalanyl-L-alanyl-L-phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80658528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

931.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50572-79-7
Record name Methyl L-phenylalanylglycyl-L-histidyl-4-nitro-L-phenylalanyl-L-phenylalanyl-L-alanyl-L-phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80658528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe
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